Dimethyl 2-chloroterephthalate
Overview
Description
Dimethyl 2-chloroterephthalate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of terephthalic acid, where two of the hydrogen atoms are replaced by chlorine and methoxy groups. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Dimethyl 2-chloroterephthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can interfere with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .
Mode of Action
The compound’s interaction with its targets leads to changes in the neurodevelopmental process . Phthalates can induce neurological disorders by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that similar compounds like dimethyl fumarate are mostly hydrolyzed in the small intestine after oral intake . Both the parent compound and its primary metabolite are believed to be responsible for its therapeutic effect .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the disruption of normal neurodevelopmental processes . This can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of various microorganisms in the environment can affect the degradation of this compound . Additionally, factors such as temperature, pH, and salinity can influence the survival and adaptability of these microorganisms, thereby affecting the biodegradation of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
Phthalates, a group of chemicals to which Dimethyl 2-chloroterephthalate belongs, have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phthalates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phthalates have been shown to cause histopathological changes in internal organs and can affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid over time .
Dosage Effects in Animal Models
The effects of phthalates depend mainly on route, strain, and dose dependency of the test species .
Metabolic Pathways
It is known that phthalates are metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Transport and Distribution
Phthalates are known to be transported and distributed within cells and tissues .
Subcellular Localization
It is known that phthalates can localize in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-chloroterephthalate can be synthesized through the esterification of 2-chloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic esterification of 2-chloroterephthalic acid with methanol. The process is optimized for high yield and purity, often involving continuous distillation to remove water and other by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-chloroterephthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to form 2-chloroterephthalic acid.
Reduction: The compound can be reduced to form dimethyl 2-hydroxyterephthalate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted terephthalates.
Hydrolysis: Formation of 2-chloroterephthalic acid.
Reduction: Formation of dimethyl 2-hydroxyterephthalate.
Scientific Research Applications
Dimethyl 2-chloroterephthalate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Comparison with Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the chlorine atom.
Dimethyl isophthalate: An isomer with the ester groups in different positions.
Dimethyl phthalate: Another isomer with a different arrangement of functional groups.
Uniqueness: Dimethyl 2-chloroterephthalate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications where the chlorine functionality is required.
Properties
IUPAC Name |
dimethyl 2-chlorobenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFFCPIFRICMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171904 | |
Record name | Dimethyl 2-chloroterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18643-84-0 | |
Record name | 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18643-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2-chloroterephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2-chloroterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2-chloroterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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